molecular formula C11H15F2N5 B15049985 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15049985
M. Wt: 255.27 g/mol
InChI Key: RHPJCYPZLIMERH-UHFFFAOYSA-N
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Description

N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings. The first pyrazole (positioned at the N1-substituent) bears a difluoromethyl group (-CF₂H) at the 1-position and a methylene-linked secondary pyrazole at the 5-position. The second pyrazole (central core) is substituted with an ethyl group at N1 and a methyl group at C3.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-3-17-7-10(8(2)16-17)14-6-9-4-5-15-18(9)11(12)13/h4-5,7,11,14H,3,6H2,1-2H3

InChI Key

RHPJCYPZLIMERH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and other substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and cost-effectiveness. Methods such as catalytic esterification using nanoscale titanium dioxide have been reported to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, altering the compound’s properties.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase, disrupting metabolic pathways and leading to its biological effects . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) ESIMS m/z Key Features Reference
Target Compound 1-Ethyl-3-methyl (core); 1-(difluoromethyl)-5-(pyrazolylmethyl) (side chain) ~350–400 (estimated) Bifunctional pyrazole; enhanced hydrophobicity due to -CF₂H and ethyl groups
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl (N1), methyl (C3), pyridinyl (C5) 202.25 (calc. from m/z 203) 203 [M+H]⁺ Pyridinyl substituent enhances aromatic π-π interactions
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl (N1), phenyl (C3), pyridinyl (C5) 251.30 (calc. from m/z 252) 252 [M+2H]⁺ Bulky phenyl group may reduce solubility
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine Dimethoxyphenyl (C5), methyl (N1) 233.27 Electron-rich aromatic system; potential for H-bonding via methoxy groups
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide Chlorodifluoromethoxy, hydroxypyrrolidinyl, pyrazolyl Hybrid pyrazole-pyridine scaffold; likely high metabolic stability

Key Observations

Substituent Effects on Hydrophobicity :

  • The difluoromethyl group (-CF₂H) in the target compound confers moderate hydrophobicity compared to trifluoromethyl (-CF₃) derivatives (e.g., compounds in ), balancing lipophilicity and solubility .
  • Ethyl and methyl groups on the core pyrazole further enhance hydrophobicity relative to pyridinyl or methoxy-substituted analogs .

Synthetic Complexity :

  • The bifunctional pyrazole structure likely requires multi-step synthesis, including sequential alkylation and coupling reactions, as seen in for similar triazole-pyrazole hybrids.

Hydrogen-Bonding Potential: The -CF₂H group may engage in weak hydrogen bonding (C-F⋯H interactions), contrasting with stronger H-bond donors like -OH or -NH in analogs (e.g., hydroxypyrrolidinyl in ) .

Biological Relevance :

  • Pyrazole derivatives with pyridinyl or aromatic substituents (e.g., ) often exhibit kinase inhibition or antimicrobial activity. The target compound’s difluoromethyl group may improve metabolic stability, akin to fluorinated drugs like cimetidine derivatives .

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structural configuration, featuring both difluoromethyl and ethyl groups, which contribute to its diverse interactions with biological targets. The following sections detail its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is C11H15F2N5, with a molecular weight of 255.27 g/mol. Its structure includes two pyrazole rings connected by a methyl bridge, which enhances its chemical reactivity and biological interactions .

2. Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the difluoromethyl group : This is achieved through the reaction of a precursor with a difluoromethylating agent.
  • Formation of the pyrazole ring : The introduction of the ethyl group occurs during the cyclization process involving suitable reagents under controlled conditions.
  • Final coupling reaction : This step connects the pyrazole moieties to yield the final product.

These synthetic routes are crucial for optimizing yield and ensuring the desired functional groups are present in the final compound .

3. Biological Activity

This compound has been investigated for various biological activities:

3.1 Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting enzymes involved in fungal cell wall synthesis, suggesting potential applications in antifungal therapies . The difluoromethyl group enhances binding affinity to these enzymes, improving specificity and therapeutic outcomes.

3.2 Anti-inflammatory Activity

In studies evaluating anti-inflammatory properties, compounds similar to this compound have shown significant activity against COX enzymes, with IC50 values indicating potent inhibition comparable to standard anti-inflammatory drugs .

3.3 Pharmacological Evaluation

A recent pharmacological evaluation highlighted that derivatives of this compound exhibited promising results in inhibiting key signaling pathways linked to inflammation and pain . For instance, some analogues demonstrated IC50 values below 10 nM in cellular assays, indicating strong biological activity.

4. Case Studies

Several studies have documented the biological effects of compounds related to this compound:

Study ReferenceBiological TargetIC50 ValueNotes
COX Enzymes5.40 µMSuperior selectivity compared to celecoxib
Fungal Enzymes<10 nMHigh binding affinity
cAMP Signaling2.0 nMEnhanced potency over previous analogues

5. Conclusion

The compound this compound represents a significant advancement in medicinal chemistry due to its unique structural attributes and promising biological activities. Its potential as an enzyme inhibitor and anti-inflammatory agent opens avenues for further research and development in therapeutic applications.

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